molecular formula C4H10Cl3NbO2 B022228 Niobium,trichloro[1,2-di(methoxy-kO)ethane]- CAS No. 110615-13-9

Niobium,trichloro[1,2-di(methoxy-kO)ethane]-

Cat. No.: B022228
CAS No.: 110615-13-9
M. Wt: 289.38 g/mol
InChI Key: SBSZUBUHOUKQMN-UHFFFAOYSA-K
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Description

Niobium,trichloro[1,2-di(methoxy-kO)ethane]- is a coordination complex with the chemical formula NbCl3 · CH3OCH2CH2OCH3This compound is a niobium-based coordination complex where niobium is in the +3 oxidation state, coordinated with three chloride ions and one molecule of 1,2-dimethoxyethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Niobium,trichloro[1,2-di(methoxy-kO)ethane]- can be synthesized by the reduction of niobium pentachloride (NbCl5) in the presence of 1,2-dimethoxyethane. A common reducing agent used in this process is tributyltin hydride (Bu3SnH). The reaction proceeds as follows :

NbCl5+2Bu3SnH+MeOCH2CH2OMeNbCl3(MeOCH2CH2OMe)+2Bu3SnCl\text{NbCl}_5 + 2 \text{Bu}_3\text{SnH} + \text{MeOCH}_2\text{CH}_2\text{OMe} \rightarrow \text{NbCl}_3(\text{MeOCH}_2\text{CH}_2\text{OMe}) + 2 \text{Bu}_3\text{SnCl} NbCl5​+2Bu3​SnH+MeOCH2​CH2​OMe→NbCl3​(MeOCH2​CH2​OMe)+2Bu3​SnCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Niobium,trichloro[1,2-di(methoxy-kO)ethane]- undergoes various types of chemical reactions, including:

    Oxidation: The niobium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands coordinated to the niobium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction may produce niobium(I) or niobium(II) species .

Scientific Research Applications

Niobium,trichloro[1,2-di(methoxy-kO)ethane]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of niobium,trichloro[1,2-di(methoxy-kO)ethane]- involves coordination chemistry principles. The niobium center can interact with various substrates through its vacant coordination sites, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

  • Niobium(V) chloride (NbCl5)
  • Niobium(IV) chloride tetrahydrofuran complex
  • Ammonium niobate(V) oxalate hydrate
  • Tris(diethylamido)(tert-butylimido)niobium(V)
  • Niobium(V) oxide
  • Niobium(V) ethoxide

Uniqueness

Niobium,trichloro[1,2-di(methoxy-kO)ethane]- is unique due to its specific coordination environment and the presence of 1,2-dimethoxyethane as a ligand. This unique coordination allows it to participate in specific catalytic and synthetic applications that other niobium compounds may not be suitable for .

Properties

CAS No.

110615-13-9

Molecular Formula

C4H10Cl3NbO2

Molecular Weight

289.38 g/mol

IUPAC Name

1,2-dimethoxyethane;trichloroniobium

InChI

InChI=1S/C4H10O2.3ClH.Nb/c1-5-3-4-6-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3

InChI Key

SBSZUBUHOUKQMN-UHFFFAOYSA-K

SMILES

COCCOC.[Cl-].[Cl-].[Cl-].[Nb+3]

Canonical SMILES

COCCOC.Cl[Nb](Cl)Cl

Origin of Product

United States

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